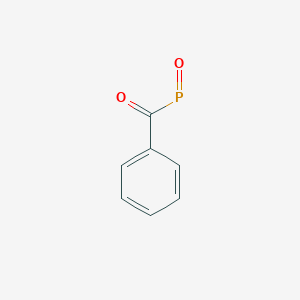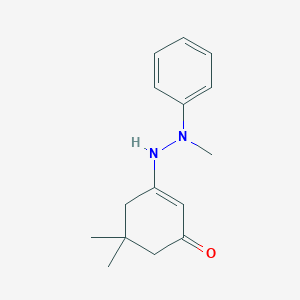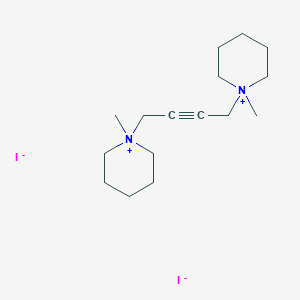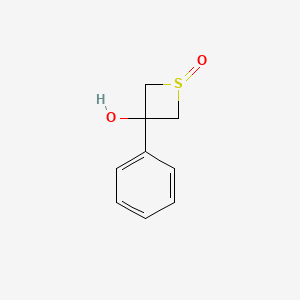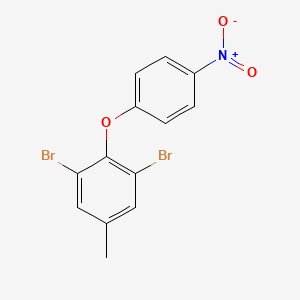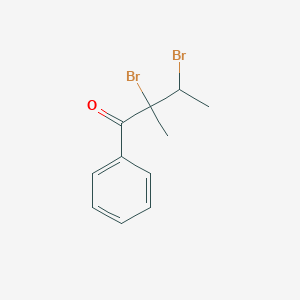
2,3-Dibromo-2-methyl-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated derivative of a phenylbutanone, characterized by the presence of two bromine atoms, a methyl group, and a phenyl group attached to a butanone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one typically involves the bromination of 2-methyl-1-phenylbutan-1-one. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-2-methyl-1-phenylbutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and the generation of reactive intermediates. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound and its derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methyl-1-phenylbutan-1-one: A monobrominated analog with similar reactivity but different substitution patterns.
2,3-Dibromo-2,3-dimethylbutane: A structurally related compound with two bromine atoms and two methyl groups on a butane backbone.
2-Methyl-1,2-dibromopentane: Another brominated compound with a different carbon chain length and substitution pattern.
Uniqueness
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and two bromine atoms on the same carbon chain, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
116274-51-2 |
|---|---|
Molekularformel |
C11H12Br2O |
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
2,3-dibromo-2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O/c1-8(12)11(2,13)10(14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
RJJFITXZNSXKSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C(=O)C1=CC=CC=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


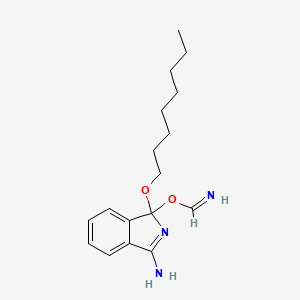

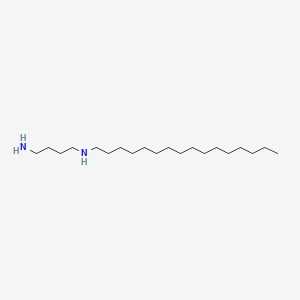
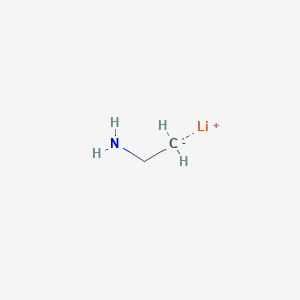
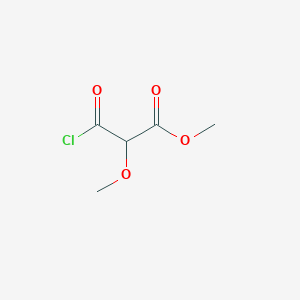
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)


